6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid
CAS No.: 886851-39-4
Cat. No.: VC11636094
Molecular Formula: C10H14N2O3
Molecular Weight: 210.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 886851-39-4 |
|---|---|
| Molecular Formula | C10H14N2O3 |
| Molecular Weight | 210.23 g/mol |
| IUPAC Name | 6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H14N2O3/c1-12(2)5-6-15-9-4-3-8(7-11-9)10(13)14/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
| Standard InChI Key | DGYNGTBFOSKEKC-UHFFFAOYSA-N |
| SMILES | CN(C)CCOC1=NC=C(C=C1)C(=O)O |
| Canonical SMILES | CN(C)CCOC1=NC=C(C=C1)C(=O)O |
Introduction
Structural and Molecular Characteristics
6-[2-(Dimethylamino)ethoxy]pyridine-3-carboxylic acid belongs to the pyridine-carboxylic acid family, featuring a nitrogen-containing aromatic ring system. The compound’s IUPAC name derives from its substituents: a dimethylaminoethoxy chain (-O-CH2-CH2-N(CH3)2) at position 6 and a carboxylic acid (-COOH) at position 3.
Molecular Geometry and Bonding
The pyridine ring adopts a planar structure, with the carboxylic acid group introducing electron-withdrawing effects that influence aromatic electrophilic substitution patterns . The dimethylaminoethoxy side chain contributes steric bulk and basicity, with the tertiary amine capable of protonation under physiological conditions.
Table 1: Key Molecular Properties
The hydrochloride salt form (C10H15ClN2O3, MW 246.69 g/mol) is commonly utilized to enhance aqueous solubility for experimental applications.
Synthesis and Chemical Reactivity
The synthesis of 6-[2-(dimethylamino)ethoxy]pyridine-3-carboxylic acid involves multi-step functionalization of the pyridine core. A pivotal study by European Journal of Organic Chemistry (2012) elucidated regioselectivity trends in pyridine substitution reactions, providing a framework for its synthesis .
Key Synthetic Routes
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Nucleophilic Aromatic Substitution: Reacting 2,6-dichloropyridine-3-carboxylic acid with 2-(dimethylamino)ethanol under basic conditions introduces the dimethylaminoethoxy group at position 6. The carboxylic acid at position 3 directs substitution to the para position relative to itself .
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Post-Functionalization: Methyl ester protection of the carboxylic acid group during synthesis prevents undesired side reactions, followed by hydrolysis to regenerate the acid.
Regioselectivity Considerations
Steric parameters, particularly the Verloop B1 value, significantly influence substitution patterns. Bulky 3-substituents (e.g., carboxylic acids) favor nucleophilic attack at the 6-position, as demonstrated in reactions with 1-methylpiperazine .
Physicochemical Properties
The compound’s properties are shaped by its dual functional groups:
Solubility and Ionization
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Aqueous Solubility: The free acid exhibits limited water solubility (estimated <1 mg/mL), while the hydrochloride salt improves this substantially (>10 mg/mL).
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pKa Values:
Thermal Stability
Differential scanning calorimetry (DSC) data for the hydrochloride salt indicate a decomposition temperature above 200°C, suggesting moderate thermal stability .
Applications and Future Directions
Medicinal Chemistry
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Drug Precursor: The carboxylic acid enables conjugation to carrier molecules or metal ions for prodrug development.
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Solubility Enhancement: Hydrochloride salt formulations improve bioavailability for in vivo studies.
Material Science
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Coordination Chemistry: The pyridine nitrogen and carboxylic acid can act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes with catalytic or magnetic properties.
Research Priorities
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Comprehensive Bioactivity Screening: Prioritize assays against bacterial, viral, and cancer cell lines.
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Structure-Activity Relationship (SAR) Studies: Modify the dimethylaminoethoxy chain length and carboxylic acid substituents to optimize potency.
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Pharmacokinetic Profiling: Assess absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
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